molecular formula C9H10N2O2 B8776062 2-Cyclopropyl-4-methyl-5-nitropyridine

2-Cyclopropyl-4-methyl-5-nitropyridine

Cat. No. B8776062
M. Wt: 178.19 g/mol
InChI Key: YOQJMCKMVGWXMM-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

Potassium cyclopropyltrifluoroborate (857 mg, 5.79 mmol), 2-chloro-4-methyl-5-nitropyridine (500 mg, 2.90 mmol), Pd(OAc)2 (26 mg, 0.12 mmol), Cs2CO3 (2.83 g, 8.69 mmol), and n-butyl-di-adamantylphosphine (62 mg, 0.17 mmol) were charged into a capped vial. The vial was purged with argon and then sealed with a septum cap. Toluene/H2O 10:1 (11 mL) was added by syringe and the mixture was heated at 100° C. for 16 h. More potassium cyclopropyltrifluoroborate (857 mg, 5.79 mmol) was added to the mixture which was further heated at 100° C. for 72 h. The mixture was diluted with CH2Cl2 and filtered through a pad of Celite. The filtrate was dried (Phase separator) and concentrated under reduced pressure. The residue was purified by preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, flow: 40 mL/min, eluent: 5-100% CH3CN/H2O/30 min, 100% CH3CN/3 min, CH3CN and H2O containing 0.1% TFA). MS (LC-MS): 179 [M+H]+, tR (HPLC conditions c): 4.26 min.
Quantity
857 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
26 mg
Type
catalyst
Reaction Step One
Quantity
857 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([B-](F)(F)F)[CH2:3][CH2:2]1.[K+].Cl[C:10]1[CH:15]=[C:14]([CH3:16])[C:13]([N+:17]([O-:19])=[O:18])=[CH:12][N:11]=1.C([O-])([O-])=O.[Cs+].[Cs+].C(P(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2)CCC>C(Cl)Cl.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:1]1([C:10]2[CH:15]=[C:14]([CH3:16])[C:13]([N+:17]([O-:19])=[O:18])=[CH:12][N:11]=2)[CH2:3][CH2:2]1 |f:0.1,3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
857 mg
Type
reactant
Smiles
C1(CC1)[B-](F)(F)F.[K+]
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Cs2CO3
Quantity
2.83 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
62 mg
Type
reactant
Smiles
C(CCC)P(C12CC3CC(CC(C1)C3)C2)C23CC1CC(CC(C2)C1)C3
Name
Quantity
26 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
857 mg
Type
reactant
Smiles
C1(CC1)[B-](F)(F)F.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was purged with argon
CUSTOM
Type
CUSTOM
Details
sealed with a septum
CUSTOM
Type
CUSTOM
Details
cap
ADDITION
Type
ADDITION
Details
Toluene/H2O 10:1 (11 mL) was added by syringe
TEMPERATURE
Type
TEMPERATURE
Details
was further heated at 100° C. for 72 h
Duration
72 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was dried (Phase separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, flow: 40 mL/min, eluent: 5-100% CH3CN/H2O/30 min, 100% CH3CN/3 min, CH3CN and H2O containing 0.1% TFA)
Duration
3 min
CUSTOM
Type
CUSTOM
Details
4.26 min.
Duration
4.26 min

Outcomes

Product
Name
Type
Smiles
C1(CC1)C1=NC=C(C(=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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